molecular formula C9H10FNO2 B2535411 Ethyl 2-(fluoromethyl)isonicotinate CAS No. 1416821-86-7

Ethyl 2-(fluoromethyl)isonicotinate

Cat. No.: B2535411
CAS No.: 1416821-86-7
M. Wt: 183.182
InChI Key: AVDJSYVAJRQUNI-UHFFFAOYSA-N
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Description

Ethyl 2-(fluoromethyl)isonicotinate is an organic compound with the molecular formula C9H10FNO2 and a molecular weight of 183.18 g/mol This compound is a derivative of isonicotinic acid, where the ethyl ester group is attached to the carboxyl group, and a fluoromethyl group is substituted at the 2-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(fluoromethyl)isonicotinate typically involves the reaction of isonicotinic acid with ethyl alcohol in the presence of a dehydrating agent such as sulfuric acid to form ethyl isonicotinate. The fluoromethyl group can be introduced via nucleophilic substitution reactions using fluoromethylating agents like fluoromethyl iodide under basic conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(fluoromethyl)isonicotinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can lead to a variety of fluorinated derivatives .

Mechanism of Action

The mechanism of action of Ethyl 2-(fluoromethyl)isonicotinate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. The fluoromethyl group may enhance the compound’s binding affinity or alter its metabolic stability .

Properties

IUPAC Name

ethyl 2-(fluoromethyl)pyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c1-2-13-9(12)7-3-4-11-8(5-7)6-10/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVDJSYVAJRQUNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC=C1)CF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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